N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide
Description
Chemical Identity: The compound, commonly known as neratinib (CAS: 698387-09-6), is a covalent inhibitor targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its molecular formula is C30H29ClN6O3, with a molecular weight of 559.07 g/mol. The structure features a quinoline core substituted with a 3-chloro-4-(2-pyridinylmethoxy)anilino group, a cyano substituent, and a dimethylamino-but-2-enamide side chain, which is critical for irreversible binding to EGFR/HER2 kinases .
Therapeutic Application:
Neratinib is approved for the treatment of HER2-positive breast cancer, demonstrating efficacy in trastuzumab-resistant cases. Its mechanism involves covalent binding to cysteine residues (Cys773 in EGFR, Cys805 in HER2), blocking kinase activation .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDZNEKVCWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide, commonly referred to as HKI-272, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anti-cancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H29ClN6O3
- Molecular Weight : 557.05 g/mol
- CAS Number : 698387-09-6
HKI-272 functions primarily as a selective inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). These receptors are often overexpressed in various cancers, leading to uncontrolled cell proliferation. By inhibiting these pathways, HKI-272 can effectively reduce tumor growth and induce apoptosis in cancer cells.
Antitumor Effects
Research indicates that HKI-272 exhibits potent antitumor activity against various cancer cell lines, particularly those overexpressing HER2. In vitro studies have demonstrated that the compound can significantly inhibit cell proliferation and induce apoptosis in HER2-positive breast cancer cells. For instance, a study published in Drug Metabolism and Disposition highlighted its efficacy in covalently binding to human serum albumin, which may enhance its therapeutic effects by prolonging circulation time in the bloodstream .
Case Studies
- Breast Cancer : In clinical trials, patients with HER2-positive breast cancer showed improved outcomes when treated with HKI-272 compared to standard therapies. The compound's ability to penetrate the blood-brain barrier also suggests potential applications in treating brain metastases from breast cancer .
- Non-Small Cell Lung Cancer (NSCLC) : Preclinical studies indicated that HKI-272 effectively inhibited tumor growth in NSCLC models with EGFR mutations. This suggests that it may serve as a viable treatment option for patients with resistant forms of lung cancer .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural homology with neratinib but differ in substituents, impacting potency, selectivity, and pharmacokinetics (PK):
Pharmacokinetic and Physicochemical Comparison
Research Findings
- Reduced HER2 inhibition due to steric clash with kinase active site.
- Higher metabolic stability (CLhep: 15 mL/min/kg vs. neratinib’s 22 mL/min/kg).
- Loss of α,β-unsaturated carbonyl group abolishes covalent binding, rendering it reversible and less potent.
- Improved aqueous solubility but faster renal clearance (CLrenal: 1.2 L/h vs. 0.8 L/h).
- Crystalline salt form enhances PK properties; phase III trials showed 33% reduction in recurrence risk vs. placebo.
- Synthesized as a degradation product; lacks therapeutic utility but critical for impurity profiling.
Q & A
Basic Question: What are the established synthetic pathways for synthesizing this compound, and what experimental conditions are critical for each step?
Methodological Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. A representative pathway is outlined below:
Note: For intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline, purity is critical. Post-reaction purification (e.g., column chromatography) is recommended .
Basic Question: Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
Best Practice: Cross-validate results using at least two complementary methods to address instrumental limitations .
Advanced Question: How can computational modeling optimize reaction pathways or predict regioselectivity in substitutions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search methods are employed to:
- Predict reactivity: Identify electron-deficient sites for substitution (e.g., chloro vs. methoxy positions) .
- Optimize transition states: Simulate energy barriers for condensation steps to prioritize high-yield conditions .
Case Study: ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error by 40% in similar quinoline derivatives .
Advanced Question: What statistical methods are recommended for optimizing reaction conditions (e.g., solvent, catalyst) while minimizing experimental runs?
Methodological Answer:
Design of Experiments (DoE) methodologies, such as Box-Behnken or Central Composite Design , enable systematic optimization:
- Variables: Solvent polarity, temperature, catalyst loading.
- Output: Yield, purity, reaction time.
Example Workflow:
Screening: Use fractional factorial designs to identify critical factors.
Optimization: Apply response surface methodology (RSM) to refine conditions.
Validation: Confirm robustness via triplicate runs at predicted optimal settings .
Reference: DOE reduced optimization time by 60% in analogous heterocyclic syntheses .
Advanced Question: How should researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?
Methodological Answer:
Address discrepancies through:
Standardized Assays: Ensure consistent cell lines, incubation times, and controls.
Meta-Analysis: Statistically aggregate data (e.g., weighted means) to identify outliers.
Reproducibility Checks: Replicate studies under identical conditions with independent batches.
Example: Contradictions in kinase inhibition data were resolved by verifying compound stability under assay conditions (e.g., DMSO concentration, pH) .
Advanced Question: What strategies mitigate challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Process Intensification: Use flow chemistry for exothermic steps (e.g., nitro reductions) to improve heat management.
- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools (e.g., inline FT-IR) for real-time quality control.
- Separation Optimization: Replace column chromatography with membrane technologies (e.g., nanofiltration) for cost-effective purification .
Case Study: Membrane separation improved yield by 15% in scaled-up quinoline derivative production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
